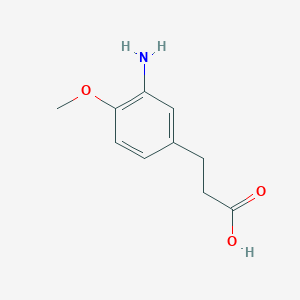

3-(3-Amino-4-methoxyphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNCQCURLYEOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Amino 4 Methoxyphenyl Propanoic Acid and Its Positional Isomers

Classical Chemical Synthesis Approaches

Classical approaches to the synthesis of β-aminoarylpropanoic acids often involve well-established reactions that have been adapted and optimized for these specific targets. These methods are valued for their reliability and scalability.

Modified Rodionov Procedures for β-Amino Acid Synthesis

The Rodionov reaction is a classic method for the synthesis of β-amino acids. It traditionally involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) or an amine. Sustainable modern variations of this reaction are of significant interest. For example, the Rodionov reaction can be used to produce racemic β-amino acids from aldehydes, which are readily available from biomass. researchgate.netresearchgate.net These racemic mixtures can then be resolved into enantiomerically pure forms. researchgate.net

A general representation of the Rodionov reaction is the condensation of an aromatic aldehyde with malonic acid in the presence of an ammonia source, followed by decarboxylation. For the synthesis of a compound like 3-(3-Amino-4-methoxyphenyl)propanoic acid, a suitably substituted benzaldehyde (B42025) would be the starting material.

One-Pot Multicomponent Reaction Strategies for β-Aminoarylpropanoic Acids

A novel one-pot multicomponent synthesis of β-amino amides has been developed using aldehydes, anilines, carboxylic acids, and ynamides. nih.gov This approach highlights the versatility of MCRs in generating diverse β-amino acid derivatives. While not explicitly detailing the synthesis of this compound, the principles of this strategy could be adapted by selecting the appropriate starting materials.

Approaches for Regioselective Introduction of Amino and Methoxy (B1213986) Groups on the Phenyl Ring

The specific substitution pattern of the phenyl ring in this compound requires careful regioselective control during synthesis. The introduction of amino and methoxy groups at specific positions on an aromatic ring is a common challenge in organic synthesis.

Classical methods for introducing these groups often rely on electrophilic aromatic substitution reactions. For instance, nitration followed by reduction is a common way to introduce an amino group. However, directing the incoming group to the desired position relative to an existing methoxy group requires consideration of directing effects. The methoxy group is an ortho-, para-director. Therefore, to achieve a 3-amino-4-methoxy substitution pattern, a different strategy might be necessary, such as starting with a molecule that already contains the desired substitution pattern or using protecting groups to block certain positions.

Recent advances in radical arene amination offer more direct routes. For example, iron-catalyzed radical amination has been shown to achieve ortho-selective amination of anilines protected as sulfamates. acs.org While this specific example focuses on ortho-phenylenediamines, it demonstrates the potential of modern catalytic methods to control regioselectivity in arene functionalization.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of β-amino acids is often dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis and chiral resolution of these compounds are of paramount importance. hilarispublisher.comnih.gov

Asymmetric Catalysis in Propanoic Acid Synthesis

Asymmetric catalysis provides a direct route to enantiomerically enriched compounds. rsc.orgnih.gov This can be achieved through the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate. acs.org

Several catalytic asymmetric approaches have been developed for the synthesis of β-amino acids. hilarispublisher.com These include:

Hydrogenation: Asymmetric hydrogenation of enamines or β-amino acrylates using chiral rhodium or ruthenium catalysts is a well-established method. hilarispublisher.comresearchgate.net

Conjugate Addition: The enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful strategy. nih.govwiley-vch.de Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been shown to produce enantioenriched β-amino acid derivatives. nih.gov

Mannich Reaction: Catalytic asymmetric Mannich reactions are another important tool for the synthesis of chiral β-amino acids. wiley-vch.de

A one-step catalytic asymmetric synthesis of a deoxypropionate motif from propylene (B89431) has been demonstrated, showcasing the power of asymmetric catalysis in building complex chiral molecules from simple starting materials. nih.gov While not directly applicable to aryl-substituted propanoic acids, it illustrates the potential of catalytic methods.

Diastereoselective and Enantioselective Pathways

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This can be achieved by using chiral auxiliaries or by performing reactions on substrates that already contain a stereocenter. A variety of diastereoselective methods have been developed for the synthesis of β-amino acid derivatives. documentsdelivered.comacs.org

Enantioselective pathways aim to produce a single enantiomer of a chiral compound. Besides asymmetric catalysis, enzymatic resolutions are a common approach. hilarispublisher.comresearchgate.net For instance, lipases have been used for the kinetic resolution of racemic β-amino esters. researchgate.net In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the two. Transaminases are another class of enzymes used for the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from prochiral keto acids. researchgate.net

Chiral resolution techniques are also employed to separate enantiomers from a racemic mixture. This can be achieved through various methods, including:

Formation of Diastereomeric Salts: Reaction of the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Chiral Chromatography: Using a chiral stationary phase to separate enantiomers. taylorfrancis.com

Enzymatic Resolution: As mentioned above, enzymes can selectively react with one enantiomer. rsc.orgrsc.org

Chemical Resolution: Using chiral ligands to form diastereomeric metal complexes that can be separated. acs.org

Table of Research Findings on β-Amino Acid Synthesis

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Modified Rodionov Reaction | Condensation of aldehydes with malonic acid and an ammonia source. | Classical method, adaptable for sustainable synthesis from biomass-derived aldehydes. | researchgate.netresearchgate.net |

| One-Pot Multicomponent Reactions | Simultaneous reaction of multiple starting materials to form a complex product. | High efficiency, reduced synthetic steps, and waste. | nih.govekb.eg |

| Asymmetric Hydrogenation | Hydrogenation of prochiral enamines or acrylates using chiral catalysts. | Direct route to enantiomerically enriched products. | hilarispublisher.comresearchgate.net |

| Enantioselective Conjugate Addition | Addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. | Catalytic versions provide high enantioselectivity. | nih.govwiley-vch.de |

| Enzymatic Resolution | Use of enzymes like lipases or transaminases to separate enantiomers. | High selectivity under mild conditions. | hilarispublisher.comresearchgate.netresearchgate.netresearchgate.net |

| Chemical Resolution | Formation of separable diastereomeric complexes with chiral ligands. | Applicable to unprotected amino acids. | acs.org |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely employed technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and being converted into a new product, while the other remains largely unreacted. The separation of the resulting product and the unreacted starting material effectively resolves the original mixture.

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their inherent stereoselectivity. For instance, the enzymatic resolution of racemic amino acid esters has been successfully demonstrated. google.com A notable example is the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This process selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. Similarly, lipases from Candida rugosa have been optimized for the kinetic resolution of building blocks for β-blockers, achieving high enantiomeric purity. mdpi.comnih.gov The choice of enzyme, solvent, and acylating agent significantly influences the efficiency and enantioselectivity of the resolution. nih.gov

The application of this methodology to a racemic mixture of this compound or its ester derivatives would involve screening various lipases and reaction conditions to achieve optimal separation of the enantiomers.

Table 1: Examples of Enzyme-Mediated Kinetic Resolution

| Racemic Substrate | Enzyme | Method | Outcome | Reference(s) |

|---|---|---|---|---|

| Ethyl 3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A) | Enantioselective N-acylation | Separation of enantiomers | researchgate.net |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Enantioselective biotransformation | Production of (S)-enantiomer derivative | mdpi.comnih.gov |

Biocatalytic and Enzymatic Synthesis Methodologies

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. These methods are increasingly favored for their mild reaction conditions and environmentally friendly nature, offering powerful alternatives to traditional chemical synthesis.

Hydrolytic enzymes such as lipases, proteases, and esterases are versatile tools in stereoselective synthesis. thieme-connect.de They can be used for the enantioselective hydrolysis of racemic esters, a process that is the reverse of the esterification used in kinetic resolution. google.com For example, lipases from Serratia marcescens and Candida cylindrecea have been utilized for the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, yielding the optically active (2R,3S)-acid methyl ester. google.com This demonstrates the potential of hydrolytic enzymes to resolve compounds with a methoxyphenyl group, a key structural feature of the target molecule.

Furthermore, nitrile hydratases and amidases offer a pathway for converting nitriles first to amides and subsequently to carboxylic acids. thieme-connect.de This two-step enzymatic process can be integrated into synthetic routes for amino acids, providing a mild and selective method for introducing the carboxylic acid functionality.

Amino acid oxidases and lyases are specialized enzymes that catalyze stereoselective transformations involving amino acids.

Amino Acid Oxidases (AAOs) are employed in deracemization processes to convert a racemic mixture of amino acids into a single enantiomer. L-amino acid oxidases (LAAOs), for example, selectively oxidize the L-enantiomer of an amino acid to an α-imino acid. d-nb.inforesearchgate.net This intermediate can then be non-selectively reduced back to the racemic amino acid by a chemical reductant. d-nb.info This continuous cycle of selective oxidation and non-selective reduction ultimately leads to the enrichment of the D-enantiomer. d-nb.inforesearchgate.net This strategy provides a powerful tool for obtaining enantiopure D-amino acids, which are valuable precursors for pharmaceuticals. d-nb.info

Ammonia Lyases and C-N Lyases catalyze the stereoselective addition of amines to C-C double bonds, forming a new C-N bond and a chiral center. For instance, engineered Ethylenediamine-N,N-disuccinic acid (EDDS) lyase from Chelativorans sp. BNC1 catalyzes the addition of various primary amines to fumarate, producing enantioenriched N-substituted L-aspartic acids. researchgate.netnih.gov Through directed evolution, the activity of this enzyme was enhanced by three orders of magnitude, and its substrate scope was expanded to include amines that were not previously accepted by the wild-type enzyme, yielding products with high enantiomeric excess (>99% ee). researchgate.netnih.gov This methodology represents a potent strategy for the asymmetric synthesis of N-functionalized α-amino acids.

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic catalysis to create efficient and innovative synthetic pathways. mdpi.com This approach allows for transformations that may be difficult to achieve by either method alone.

A relevant example is the synthesis of L-3,4-dimethoxyphenyl-alanine (L-DOPA methyl ether) from 3,4-dimethoxy phenylpyruvate. researchgate.net This process utilizes an engineered aspartate aminotransferase from Escherichia coli as the key catalyst for the stereoselective amination step, achieving a high conversion (95.4%) and excellent enantiomeric excess (>99%). researchgate.net The structural similarity of the product to this compound highlights the applicability of this enzymatic transamination approach.

Another powerful chemoenzymatic strategy involves multi-enzyme cascades. For example, the synthesis of amino-polyols has been achieved using a three-component system that combines a biocatalytic aldol (B89426) reaction, catalyzed by a variant of D-fructose-6-phosphate aldolase (B8822740) (FSA), with a reductive amination step catalyzed by an imine reductase (IRED). nih.gov Such cascade reactions avoid the need to isolate sensitive intermediates and can generate complex molecules with multiple stereocenters in a highly controlled manner. thieme-connect.de

Protecting Group Strategies in Complex Organic Synthesis

In the multi-step synthesis of complex molecules like this compound, which contains multiple reactive functional groups (an amino group, a carboxylic acid, and a phenol), protecting group strategies are essential. researchgate.net A protecting group temporarily masks a functional group to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. researchgate.net

The ideal protecting group can be introduced in high yield, is stable to a wide range of reaction conditions, and can be removed selectively under mild conditions without affecting other parts of the molecule. researchgate.net The concept of "orthogonal protection" is crucial, where multiple different protecting groups are used, each of which can be removed under specific conditions without disturbing the others. researchgate.net

For the synthesis of amino acids, the most common protecting groups for the amino function are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netrochester.eduug.edu.pl

Boc Group: This group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

Fmoc Group: Conversely, the Fmoc group is stable to acid but is removed under mild basic conditions, typically with piperidine. researchgate.net

The carboxylic acid group is commonly protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester. researchgate.net Benzyl esters are particularly useful as they can be removed by hydrogenolysis, a mild condition that often does not affect Boc or Fmoc groups.

The selection of a protecting group strategy depends on the planned synthetic route and the compatibility of the groups with the intended chemical reactions. utsouthwestern.edu

Table 2: Common Protecting Groups for Amino and Carboxylic Acid Functions

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference(s) |

|---|---|---|---|---|

| Amino | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | rochester.eduug.edu.pl |

| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | researchgate.netrochester.eduug.edu.pl |

| Amino | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | rochester.edu |

| Amino | Allyloxycarbonyl | Alloc | Pd(0) catalyst | ug.edu.pl |

| Carboxylic Acid | Methyl Ester | -Me | Saponification (e.g., NaOH) | researchgate.net |

Chemical Reactivity and Derivatization Studies of the 3 3 Amino 4 Methoxyphenyl Propanoic Acid Scaffold

Reactions of the Amino Functionality

The aromatic amino group is a key site for derivatization, enabling the introduction of diverse functionalities through acylation, substitution, and other interconversion reactions.

Acylation and Amide Bond Formation

The nucleophilic nature of the primary amino group allows it to readily participate in acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental for introducing a wide range of substituents and is often used to install protecting groups in multi-step syntheses.

A common application is the N-protection of the amino acid scaffold. For instance, the fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amino acid with Fmoc-OSu (N-hydroxysuccinimide ester), a process crucial for peptide synthesis. Similarly, benzoylation can be achieved to yield derivatives like 3-(Benzamido)-3-(4-methoxyphenyl)propanoic acid. These reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| 3-Amino-3-(aryl)propanoate | Butyl butanoate, Lipase (B570770) A | N-butanoyl-3-amino-3-(aryl)propanoate |

| 3-Amino-3-(aryl)propanoic acid | Fmoc-OSu, NaHCO₃ | N-Fmoc-3-amino-3-(aryl)propanoic acid |

Nucleophilic Substitution and Functional Group Interconversion

Functional group interconversion (FGI) of the aromatic amino group significantly broadens the synthetic utility of the scaffold. solubilityofthings.comfiveable.meslideshare.net A primary pathway for such transformations is through the formation of a diazonium salt. organic-chemistry.org Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). organic-chemistry.orgresearchgate.net

This intermediate is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions provide a powerful method for introducing substituents onto the aromatic ring that are otherwise difficult to install directly. wikipedia.orgnih.gov

Key transformations include:

Halogenation: Reaction with copper(I) halides (CuCl, CuBr) yields the corresponding aryl chlorides and bromides. wikipedia.org

Cyanation: Treatment with copper(I) cyanide (CuCN) introduces a nitrile group (-CN). wikipedia.orgnih.gov

Hydroxylation: Reaction with copper(I) oxide in the presence of copper(II) nitrate can form the corresponding phenol. wikipedia.org

These transformations allow for the conversion of the amino functionality into a diverse set of other functional groups, enabling further synthetic modifications. ub.edu

Formation of Hydrazides and Hydrazone Derivatives

While the amino group itself can be converted into a hydrazine moiety through diazotization followed by reduction, a more common and direct route to hydrazide derivatives of this scaffold begins at the carboxyl end of the molecule. nih.govnih.govresearchgate.net This process typically involves a two-step sequence. First, the carboxylic acid is converted to an ester, which is then reacted with hydrazine hydrate (N₂H₄·H₂O). nih.govnih.govorgsyn.orgresearchgate.net This reaction, known as hydrazinolysis, efficiently displaces the alkoxy group of the ester to form the corresponding acyl hydrazide. rsc.orgrjptonline.orgoup.com

Once formed, the hydrazide (-CONHNH₂) is a versatile intermediate. nih.gov Its terminal -NH₂ group is nucleophilic and readily condenses with aldehydes and ketones to form hydrazones, which contain the R₁R₂C=NNH- linkage. nih.govresearchgate.netwikipedia.org This reaction is typically catalyzed by a small amount of acid and is widely used to synthesize compounds with diverse biological activities. rsc.orgmdpi.com

Table 2: General Scheme for Hydrazide and Hydrazone Formation

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Esterification |

| 2 | Ester | Hydrazine Hydrate | Hydrazide | Hydrazinolysis |

| 3 | Hydrazide | Aldehyde or Ketone | Hydrazone | Condensation |

Reactions of the Carboxyl Group

The carboxylic acid functionality is another primary site for chemical modification, enabling the formation of esters, amides, and other derivatives essential for various applications, including peptide synthesis and prodrug design.

Esterification Reactions

The carboxyl group of 3-(3-Amino-4-methoxyphenyl)propanoic acid can be readily converted into an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). chegg.comresearchgate.netcommonorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, and water is removed as it forms. chegg.commasterorganicchemistry.com

Alternative methods for esterification that avoid strongly acidic conditions are also available. These include:

Reaction with alkyl halides: The carboxylate salt, formed by treating the acid with a base, can be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ester. commonorganicchemistry.com

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and is suitable for acid-sensitive substrates. commonorganicchemistry.com

These methods allow for the synthesis of a variety of esters, such as methyl, ethyl, or tert-butyl esters, which can serve as protecting groups for the carboxylic acid or modulate the compound's physicochemical properties. commonorganicchemistry.comlibretexts.org

Amidation and Peptide Coupling Reactions

The formation of an amide bond by reacting the carboxyl group with a primary or secondary amine is one of the most important transformations of this scaffold, particularly in the context of peptide chemistry. uni-kiel.de Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxyl group. peptide.com

In modern peptide synthesis, this is achieved using specialized coupling reagents . sigmaaldrich.combachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amino group of another molecule to form the peptide bond.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com These reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions, such as racemization. peptide.combachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient reagents that generate activated esters in situ. uni-kiel.desigmaaldrich.com HATU, in particular, is noted for its high efficiency in difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com

The this compound scaffold, when appropriately N-protected (e.g., with Fmoc), serves as a valuable building block in solid-phase peptide synthesis (SPPS), where these coupling reactions are employed sequentially to build complex peptide chains. nih.gov

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Often used with additives like HOBt or DMAP to minimize racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP | PyBOP is a less toxic alternative to the original BOP reagent. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly efficient reagents; HATU is particularly effective for sterically hindered couplings. sigmaaldrich.com |

Transformations and Modifications of the Phenyl and Methoxy (B1213986) Moieties

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the presence of both the amino and methoxy groups. These substituents are ortho-, para-directing activators, significantly influencing the regioselectivity of substitution reactions. The interplay of their electronic and steric effects governs the position of electrophilic attack.

Electrophilic Aromatic Substitution:

The amino and methoxy groups work in concert to direct incoming electrophiles. The powerful activating and ortho-, para-directing nature of the amino group at position 3, combined with the ortho-, para-directing methoxy group at position 4, would be expected to primarily direct electrophilic substitution to the positions ortho and para to the amino group (positions 2 and 5) and ortho to the methoxy group (position 5). Due to steric hindrance from the adjacent amino group, the 5-position is the most probable site for substitution.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. The high activation of the ring suggests that mild conditions would be sufficient.

Nitration: The introduction of a nitro group is typically accomplished using a mixture of nitric acid and sulfuric acid. Given the presence of the acid-sensitive amino group, protection of the amine, for example by acetylation, may be necessary to prevent undesired side reactions and to control the regioselectivity. In an acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-directing deactivator.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid to introduce a sulfonic acid group onto the aromatic ring. Similar to nitration, the reaction conditions need to be carefully controlled to account for the reactivity of the substituents.

| Reaction | Typical Reagents | Expected Major Product(s) |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 5-Halo-3-(3-amino-4-methoxyphenyl)propanoic acid |

| Nitration | HNO3/H2SO4 (with amine protection) | 5-Nitro-3-(3-amino-4-methoxyphenyl)propanoic acid |

| Sulfonation | Fuming H2SO4 | 5-Sulfo-3-(3-amino-4-methoxyphenyl)propanoic acid |

Modifications of the Methoxy Moiety:

The methoxy group is a key functional handle that can be readily transformed, most commonly through demethylation to unveil a phenolic hydroxyl group. This transformation is significant as it can alter the biological activity and physicochemical properties of the molecule.

Demethylation:

Boron Tribromide (BBr3): This is a powerful and widely used reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.

Hydrobromic Acid (HBr): Concentrated HBr is another effective reagent for demethylation, often requiring elevated temperatures.

Lewis Acids: Other Lewis acids, such as aluminum chloride (AlCl3), can also be employed for this purpose.

Nucleophilic Reagents: Thiolates, such as sodium ethanethiolate, can effect demethylation through a nucleophilic attack on the methyl group.

The resulting phenolic hydroxyl group can then serve as a point for further derivatization, such as etherification or esterification, to introduce a wide array of functional groups.

| Demethylation Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr3) | CH2Cl2, low temperature | 3-(3-Amino-4-hydroxyphenyl)propanoic acid |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 3-(3-Amino-4-hydroxyphenyl)propanoic acid |

| Aluminum Chloride (AlCl3) | Inert solvent, heat | 3-(3-Amino-4-hydroxyphenyl)propanoic acid |

Synthesis of Structural Analogues and Conformationally Constrained Scaffolds

The synthesis of structural analogues and conformationally constrained scaffolds of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to enhance biological activity and selectivity.

Synthesis of Structural Analogues:

Structural analogues can be synthesized by modifying the core structure in several ways:

Modification of the Phenyl Ring Substituents: As discussed in the previous section, electrophilic substitution and demethylation followed by further derivatization of the resulting phenol can introduce a variety of substituents on the phenyl ring.

Modification of the Propanoic Acid Side Chain: The carboxylic acid and amino groups of the side chain can be derivatized to form amides, esters, and other functional groups. For example, the amino group can be acylated, and the carboxylic acid can be coupled with various amines or alcohols.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore the impact of different electronic and steric properties on activity.

Synthesis of Conformationally Constrained Scaffolds:

Introducing conformational constraints into the flexible propanoic acid side chain can lead to compounds with enhanced potency and selectivity by locking the molecule into a bioactive conformation. This can be achieved through intramolecular cyclization reactions.

Cyclic Analogues:

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization.

Lactam Formation: Intramolecular amide bond formation between the amino group and the carboxylic acid can lead to the formation of a seven-membered ring, a dihydrobenzazepinone derivative. This cyclization often requires activation of the carboxylic acid, for example, by conversion to an acid chloride or by using peptide coupling reagents.

Synthesis of Piperidinone and Benzodiazepine Analogues: While direct intramolecular cyclization of the parent acid to form a six-membered piperidinone ring is not straightforward due to the substitution pattern, derivatives of the scaffold can be utilized in multi-step syntheses to generate such constrained systems. For instance, related aminophenylpropionic acid esters have been used as starting materials in the synthesis of substituted piperidines. Similarly, the core structure can be incorporated into the synthesis of benzodiazepine analogues, which are privileged structures in medicinal chemistry. The synthesis often involves the reaction of an ortho-phenylenediamine with a β-keto ester derived from the propanoic acid scaffold.

The synthesis of these constrained analogues often involves multi-step reaction sequences and the use of protecting groups to ensure the desired reactivity and regioselectivity.

| Analogue Type | Synthetic Strategy | Resulting Scaffold |

| Lactam | Intramolecular amidation | Dihydrobenzazepinone |

| Piperidinone Derivative | Multi-step synthesis from related esters | Substituted Piperidinone |

| Benzodiazepine Analogue | Condensation with o-phenylenediamine derivatives | Benzodiazepine |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy maps the chemical environment of all hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings, allowing for the differentiation of protons in various functional groups. For 3-(3-Amino-4-methoxyphenyl)propanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the propanoic acid side chain, the methoxy (B1213986) group protons, and the amino group protons.

The propanoic acid moiety gives rise to two characteristic signals, typically appearing as triplets due to spin-spin coupling with their adjacent methylene groups. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern on the benzene ring. The presence of three distinct aromatic proton signals would confirm the 1,2,4-trisubstituted pattern. The electron-donating effects of the amino and methoxy groups influence the precise chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-α (CH₂) | ~ 2.60 | Triplet (t) | Adjacent to the carboxylic acid group. |

| H-β (CH₂) | ~ 2.85 | Triplet (t) | Adjacent to the aromatic ring. |

| Methoxy (OCH₃) | ~ 3.80 | Singlet (s) | Protons of the methoxy group. |

| Aromatic H-2 | ~ 6.75 | Doublet (d) | Ortho to the amino group. |

| Aromatic H-5 | ~ 6.80 | Doublet (d) | Ortho to the methoxy group. |

| Aromatic H-6 | ~ 6.65 | Doublet of doublets (dd) | Ortho to both the amino group and the propanoic acid chain. |

| Amino (NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Typically, each unique carbon atom in the structure gives rise to a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its structure.

The chemical shifts in the ¹³C NMR spectrum confirm the presence of key functional groups: the carbonyl carbon of the carboxylic acid appears significantly downfield (>170 ppm), the aromatic carbons resonate in the 110-160 ppm range, the methoxy carbon appears around 55-60 ppm, and the aliphatic carbons of the propanoic acid chain are found in the upfield region (20-40 ppm). The specific shifts of the aromatic carbons are influenced by the electronic effects of the amino and methoxy substituents, providing further confirmation of their positions on the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | ~ 178 | Carbonyl carbon. |

| Aromatic C-1 | ~ 130 | Carbon attached to the propanoic acid chain. |

| Aromatic C-2 | ~ 115 | Carbon ortho to the amino group. |

| Aromatic C-3 | ~ 140 | Carbon attached to the amino group. |

| Aromatic C-4 | ~ 148 | Carbon attached to the methoxy group. |

| Aromatic C-5 | ~ 112 | Carbon ortho to the methoxy group. |

| Aromatic C-6 | ~ 120 | Carbon ortho to the propanoic acid chain. |

| Methoxy (OCH₃) | ~ 56 | Methoxy carbon. |

| C-β (CH₂) | ~ 35 | Methylene carbon adjacent to the aromatic ring. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show a clear correlation between the α-CH₂ and β-CH₂ protons of the propanoic acid chain, confirming their adjacency. It would also show correlations between adjacent protons on the aromatic ring, verifying their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte. nih.gov

GC-MS: Due to the polar nature and low volatility of the amino and carboxylic acid functional groups, this compound requires chemical derivatization prior to GC-MS analysis. Derivatization, for example, with silylating agents, converts the polar groups into more volatile and thermally stable moieties, allowing the compound to be analyzed by gas chromatography. researchgate.net The subsequent mass spectrum would provide the molecular weight of the derivative and a characteristic fragmentation pattern.

LC-MS: Liquid chromatography-mass spectrometry is exceptionally well-suited for the analysis of polar and non-volatile compounds like amino acids, often without the need for derivatization. tmiclinode.commdpi.com Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, yielding structurally informative product ions.

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS Based on the parent ion [M+H]⁺ with an m/z of approximately 196.09.

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| ~ 179.06 | H₂O (Water) | Loss of water from the carboxylic acid and amino groups. |

| ~ 178.08 | NH₃ (Ammonia) | Loss of the amino group. |

| ~ 151.07 | COOH (Formic Acid radical) | Loss of the carboxylic acid group. |

| ~ 136.05 | C₂H₄O₂ (Acetic Acid) | Cleavage of the propanoic acid side chain. |

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to conventional mass spectrometry. chemrxiv.org In IM-MS, ions are separated not only by their mass-to-charge ratio but also based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. chemrxiv.orgub.edu This separation is based on the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure.

This technique is particularly valuable for differentiating between isomers. rsc.org For instance, structural isomers of this compound, such as 3-(2-Amino-5-methoxyphenyl)propanoic acid or 3-(4-Amino-3-methoxyphenyl)propanoic acid, would have identical molecular weights and might show similar fragmentation patterns in MS/MS. However, their different substitution patterns would result in distinct three-dimensional shapes and, consequently, different drift times and CCS values in an IM-MS experiment, allowing for their unambiguous identification. researchgate.net This capability provides deeper conformational insights and enhances analytical specificity beyond what is possible with LC-MS alone. ub.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending, and a characteristic spectrum is produced, plotting absorbance or transmittance against wavenumber (cm⁻¹).

For this compound, the IR spectrum is expected to display a unique pattern of absorption bands corresponding to its constituent functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), a carboxylic acid (-COOH), and a substituted benzene ring.

Key expected absorption bands for this compound would include:

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. docbrown.info

N-H Stretch (Amine): The primary amine group is expected to show two distinct, sharp to medium bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoic acid chain and methoxy group will absorb just below 3000 cm⁻¹ (typically 2975-2845 cm⁻¹). docbrown.info

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is expected between 1725 and 1700 cm⁻¹, characteristic of the carbonyl group in a saturated carboxylic acid. docbrown.infomasterorganicchemistry.com

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch (Methoxy and Carboxylic Acid): The spectrum will likely show strong bands in the 1320-1210 cm⁻¹ and 1150-1000 cm⁻¹ regions, corresponding to C-O stretching of the carboxylic acid and the aryl ether of the methoxy group, respectively.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine | Medium (two bands) |

| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| >3000 | C-H Stretch | Aromatic | Weak to Medium |

| <3000 | C-H Stretch | Aliphatic | Medium |

| 1725-1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1320-1210 | C-O Stretch | Carboxylic Acid / Ether | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal information about molecular geometry, including bond lengths, bond angles, and torsional angles. For this compound, obtaining a single crystal of suitable quality would allow for the complete elucidation of its solid-state structure.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the exact position of each atom (excluding most hydrogen atoms, which are typically inferred) is determined.

This analysis would confirm the connectivity of the atoms in this compound, the planarity of the benzene ring, and the conformation of the propanoic acid side chain. Furthermore, it would reveal crucial details about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and carboxylic acid groups, which dictate the crystal packing arrangement.

It is important to note that the compound this compound is achiral, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, the determination of absolute stereochemistry, a key application of X-ray crystallography for chiral molecules, is not applicable in this case.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical analysis to determine the purity of a compound.

Reversed-Phase and Ion-Exchange Chromatography for Separation

For assessing the purity of this compound, reversed-phase and ion-exchange chromatography are highly applicable methods.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It utilizes a non-polar stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water or buffer with acetonitrile or methanol). ualberta.ca Separation is based on hydrophobic interactions; more non-polar compounds are retained longer on the column. thermofisher.com Given its aromatic ring and alkyl chain, this compound possesses sufficient hydrophobicity to be well-retained and separated from polar impurities using RP-HPLC. The method would be optimized by adjusting the mobile phase composition, pH, and gradient to achieve sharp peaks and good resolution from any synthesis-related impurities.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. creative-proteomics.com The stationary phase contains fixed ionic groups that interact with oppositely charged analyte molecules. Since this compound is amphoteric (containing both a basic amino group and an acidic carboxylic acid group), its net charge is highly dependent on the pH of the mobile phase.

At low pH (< ~4), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge), making the molecule suitable for cation-exchange chromatography .

At high pH (> ~10), the amine is neutral and the carboxylic acid is deprotonated (negative charge), making it suitable for anion-exchange chromatography . This pH-dependent charge allows IEC to be a powerful tool for separating the target compound from impurities that have different pKa values or charge states. nih.gov

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization in HPLC involves chemically modifying an analyte to enhance its analytical properties. springernature.com This is often done to improve chromatographic separation or, more commonly, to increase detection sensitivity and selectivity. The primary amine and carboxylic acid functional groups in this compound are potential sites for derivatization.

While the phenyl group in the molecule allows for detection by UV absorbance, derivatization can be employed for trace-level quantification by introducing a highly fluorescent tag. Common reagents for derivatizing primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable, fluorescent adducts. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A reagent that reacts rapidly with amines to produce highly stable fluorescent derivatives with minimal interference from by-products. creative-proteomics.com

These pre-column derivatization strategies create derivatives that can be detected with high sensitivity using a fluorescence detector, significantly lowering the limits of detection and quantification compared to standard UV detection. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, such as atoms and molecules. mdpi.com This method is adept at predicting a wide array of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics like orbital energies. mdpi.comnih.gov

For a molecule like 3-(3-Amino-4-methoxyphenyl)propanoic acid, DFT can be used to calculate key descriptors that govern its reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants. nih.gov

While specific DFT data for this compound is not present in publicly available literature, the table below illustrates typical quantum chemical descriptors calculated for related phenolic compounds, demonstrating the type of information that can be obtained.

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT (Note: The data below is for demonstrative purposes based on general phenolic compounds and does not represent actual calculated values for this compound.)

| Descriptor | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.1 eV | Energy required to remove an electron. |

| Electron Affinity | 1.0 eV | Energy released when an electron is added. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are not accessible from static models. researchgate.net

For this compound, MD simulations would be employed to:

Explore Conformational Space: The molecule possesses several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations that are likely to be biologically relevant.

Analyze Intermolecular Interactions: When simulated in a solvent (like water), MD can reveal how the molecule interacts with its environment. This includes the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and water molecules, as well as hydrophobic interactions involving the phenyl ring.

Study Ligand-Protein Dynamics: If the molecule is placed in the binding site of a protein, MD simulations can assess the stability of the complex. It can reveal how the ligand adjusts its conformation within the binding site and the persistence of key interactions (like hydrogen bonds) over time, providing a more realistic picture than static docking. mdpi.com

Key analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize solvation shells.

Molecular Docking for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). laurinpublishers.com It is a critical tool in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.govtechnologynetworks.com

The process for docking a compound like this compound would involve:

Preparation: Obtaining the 3D structure of the ligand and the target protein (often from a database like the Protein Data Bank).

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the protein's active site. This function estimates the binding free energy, with more negative scores typically indicating a more favorable interaction. mdpi.com

Analysis: The resulting poses are analyzed to identify the most likely binding mode. This includes examining key intermolecular interactions such as hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking. nih.gov

Docking studies on related arylpropanoic acid derivatives have been used to explore their interactions with enzymes like cyclooxygenases (COX) and matrix metalloproteinases. nih.gov These studies help explain the structural basis for the compounds' biological activities. nih.govtechnologynetworks.com

Table 2: Illustrative Molecular Docking Results for an Arylpropanoic Acid Derivative with a Target Protein (Note: This table is a hypothetical example to demonstrate typical docking output and does not represent real data for this compound.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Ionic |

| Val523, Leu352 | Hydrophobic | ||

| Phe518 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. researchgate.net

A QSAR study involves:

Data Set: A collection of molecules with known chemical structures and experimentally measured biological activities is required.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule, quantifying its physicochemical, topological, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

Once a valid QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize the synthesis of molecules that are predicted to be most active, thereby optimizing the chemical design process. jocpr.comresearchgate.net For a class of compounds like arylpropanoic acids, a QSAR model could help identify the optimal substituents on the phenyl ring or modifications to the propanoic acid chain to enhance a desired biological effect, such as anti-inflammatory or anticancer activity. researchgate.nethumanjournals.com

Role of 3 3 Amino 4 Methoxyphenyl Propanoic Acid and Its Derivatives As Synthetic Building Blocks in Advanced Chemical Research

Scaffolds for Advanced Peptide and Peptidomimetic Construction

The incorporation of non-proteinogenic amino acids like 3-(3-amino-4-methoxyphenyl)propanoic acid and its analogues is a key strategy in the design of peptides and peptidomimetics with enhanced stability, conformational constraint, and novel biological activities. mdpi.com These structures serve as foundational scaffolds upon which complex peptide chains and peptide-mimicking molecules are built.

As β-amino acids, these compounds are of significant interest in medicinal and pharmaceutical chemistry for constructing peptides with modified backbones. researchgate.net This modification can impart resistance to enzymatic degradation, a common limitation of natural peptides. mdpi.com Derivatives of this core structure are employed in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. For instance, a closely related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized and used as a photocleavable linker. researchgate.net This linker remains stable under standard SPPS conditions but can be cleaved with UV light to release the synthesized peptide from the solid support with high efficiency. researchgate.net

Furthermore, the aromatic scaffold of such amino acids is utilized to develop peptidomimetics aimed at mimicking the structure and function of protein domains. chemrxiv.org Research has focused on synthesizing libraries of amino acid derivatives featuring a core moiety like a 4-hydroxyphenyl group to create compounds with specific biological targets. nih.govnih.gov These scaffolds have been successfully used to develop novel antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. nih.govnih.govmdpi.com The strategic integration of the phenyl group allows for interaction with a diverse array of biological targets, underscoring the utility of this scaffold in developing foundational platforms for new therapeutic agents. nih.govmdpi.com

| Scaffold Type | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Substituted β-Aryl-β-Amino Acid | Photocleavable Linker in SPPS | N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid | researchgate.net |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Scaffold for Antimicrobial Agents | Development of candidates targeting ESKAPE group pathogens and drug-resistant fungi. | nih.govnih.govmdpi.com |

| Unnatural Amino Acids | Building blocks for Peptidomimetics | Inclusion enhances resistance to aminopeptidase degradation and improves oral bioavailability. | mdpi.com |

Intermediates in the Synthesis of Complex Organic Molecules

The functional groups present in this compound—the primary amine, the carboxylic acid, and the activated aromatic ring—make it an excellent intermediate for the synthesis of more complex organic molecules. Chemists can selectively modify each of these sites to build intricate molecular architectures.

The amino group can be readily transformed into hydrazides, which serve as precursors for a variety of nitrogen-containing heterocyclic compounds. mdpi.com For example, 3-((4-methoxyphenyl)amino)propanehydrazide, derived from a related precursor, has been used to synthesize a series of derivatives including hydrazinecarboxamides, triazoles, and oxadiazoles. mdpi.com These resulting complex molecules have been evaluated for biological activities, with some demonstrating significant antioxidant and anticancer properties. mdpi.com

Similarly, the core "amino-phenyl" structure is a valuable scaffold for structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the core, researchers can design more potent and selective drugs. For instance, the related 3-amino-4-hydroxybenzenesulfonamide scaffold has been used to synthesize a series of novel derivatives. mdpi.com These compounds were subsequently tested for their ability to bind to human carbonic anhydrases, enzymes implicated in several diseases, demonstrating the utility of this scaffold in medicinal chemistry for generating new therapeutic agents. mdpi.com The presence of both hydrophilic (amino, hydroxyl) and lipophilic (aromatic ring) regions in the parent molecule can improve the pharmacokinetic properties of its derivatives, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com

| Intermediate/Scaffold | Synthetic Transformation | Resulting Complex Molecule Class | Investigated Application |

|---|---|---|---|

| 3-((4-methoxyphenyl)amino)propanehydrazide | Reaction with isocyanates, cyclization | Hydrazinecarboxamides, Triazoles, Oxadiazoles | Antioxidant and Anticancer Agents mdpi.com |

| 3-Amino-4-hydroxybenzenesulfonamide | Condensation, alkylation, cyclization | Schiff bases, β-amino acid derivatives | Carbonic Anhydrase Inhibitors mdpi.com |

Precursors for Specialized Chemical Probes and Materials Science Applications

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. mq.edu.au These probes typically consist of three key components: a binding group that targets the protein of interest, a reporter tag (like a fluorophore) for detection, and a linker that connects these two elements. mq.edu.au

The structure of this compound makes it an ideal precursor for the linker component of a chemical probe. Its bifunctional nature, with a carboxylic acid at one end and an amino group at the other, allows for orthogonal chemical modifications. The carboxylic acid can be activated to form an amide bond with an amine-containing reporter tag, while the amino group can be reacted with an activated carboxyl group on a binding moiety. This provides a straightforward strategy for assembling multifunctional probes. mq.edu.au

The incorporation of such unnatural amino acids (UAAs) with bioorthogonal functional groups serves as a powerful strategy for developing chemical probes. nih.gov The propanoic acid chain offers a flexible spacer, and the phenyl ring can be further functionalized to modulate solubility or introduce other properties. By synthesizing UAAs with different reactive handles (e.g., azides, alkynes), researchers can create probes for various bioorthogonal ligation reactions, enabling the labeling and study of proteins in their native environment. nih.gov

| Chemical Probe Component | Role of this compound | Key Functional Groups |

|---|---|---|

| Linker/Scaffold | Connects the binding group to the reporter tag. | Carboxylic Acid (-COOH) |

| Provides a structural backbone for probe assembly. | Amino Group (-NH2) | |

| Allows for tunable spacer length and properties. | Aromatic Ring |

Applications in Bioconjugation Chemistry Research

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This field is critical for creating therapeutic agents, diagnostic tools, and for fundamental research. nih.gov Unnatural amino acids (UAAs) are particularly valuable in bioconjugation because they can introduce unique chemical handles into biological systems for site-specific modifications. nih.gov

As an unnatural β-amino acid, this compound and its derivatives are well-suited for bioconjugation applications. The primary amine and carboxylic acid groups are native functionalities for forming stable amide bonds, one of the most common linkages in bioconjugation. For example, the carboxylic acid can be activated (e.g., with EDC/NHS chemistry) to react with lysine residues on a protein surface. Conversely, the amino group can react with activated carboxyl groups on another molecule or a solid support.

The ability to synthesize UAAs with specific reactive groups and then incorporate them into proteins using promiscuous aminoacyl-tRNA synthetases allows for precise control over the location of conjugation. nih.gov This site-specificity is crucial for preserving the protein's function. By using a building block like this compound, researchers can design custom linkers to attach drugs, imaging agents, or other molecules to proteins in a well-defined manner, expanding the utility of UAA-based bioconjugations. nih.gov

| Functional Group on Acid | Potential Conjugation Partner | Resulting Linkage | Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amine group on a protein (e.g., Lysine) or another molecule | Amide Bond | Protein labeling, drug conjugation |

| Amino Group (-NH2) | Activated carboxyl group on a drug, fluorophore, or surface | Amide Bond | Immobilization, probe synthesis |

Emerging Research Avenues and Methodological Advancements

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 3-(3-Amino-4-methoxyphenyl)propanoic acid is a critical area of research, aiming to reduce the environmental impact of its production. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the core tenets of green chemistry is the utilization of environmentally benign solvents and catalysts. researchgate.net Researchers are exploring alternatives to traditional, often hazardous, organic solvents, with a focus on water, supercritical fluids, and bio-solvents. ejcmpr.com For instance, the synthesis of related aminobenzoic acid derivatives is increasingly employing biocatalytic methods that proceed in aqueous media, thereby reducing the reliance on volatile organic compounds. mdpi.com These biosynthesis approaches, often utilizing microorganisms or enzymes, can offer high selectivity and reduce the generation of toxic byproducts. mdpi.com

Furthermore, the development of solvent- and catalyst-free reaction conditions represents a significant stride in green synthesis. researchgate.net Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction rates, improve yields, and often requires less solvent compared to conventional heating methods. nih.gov This technique holds promise for a more energy-efficient synthesis of this compound and its derivatives.

The principles of atom economy and waste minimization are also central to green synthetic strategies. nih.gov This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is an effective approach to improve efficiency and reduce waste. nih.gov

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Safer Solvents | Employing water or bio-solvents in place of hazardous organic solvents. | Reduced environmental pollution and improved worker safety. |

| Renewable Feedstocks | Investigating biosynthetic routes from renewable resources like glucose. mdpi.com | Decreased reliance on petroleum-based starting materials. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov | Lower production costs and smaller carbon footprint. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

| Catalysis | Developing highly selective and reusable catalysts to improve reaction efficiency and reduce waste. | Increased yield and reduced environmental impact. |

Integration of Multidimensional Analytical Techniques for Complex Mixtures

The analysis of this compound, particularly within complex mixtures resulting from synthesis or biological samples, necessitates sophisticated analytical techniques. Multidimensional analytical methods provide enhanced resolution and more comprehensive characterization compared to single-dimensional approaches.

Complex environmental matrices often require advanced analytical strategies to identify and quantify specific components. researchgate.net These strategies can be adapted for the analysis of reaction mixtures containing this compound and its potential byproducts. Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) and liquid chromatography (LCxLC) offer significantly higher peak capacities, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional separation.

Hyphenated techniques, which couple a separation method with a powerful detection method, are particularly valuable. For instance, the coupling of ultra-high-pressure liquid chromatography with mass spectrometry (UHPLC-MS) is a powerful tool for the analysis of organic contaminants in complex samples. researchgate.net This approach can provide not only quantitative information but also structural elucidation of unknown impurities or metabolites of this compound.

Furthermore, multidimensional spectroscopic techniques can offer detailed molecular-level information without the need for extensive sample preparation. researchgate.net Techniques like two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy can be instrumental in confirming the structure of the target compound and identifying impurities in the synthetic product.

| Analytical Technique | Application in the Analysis of this compound | Information Obtained |

| Comprehensive 2D Chromatography (GCxGC, LCxLC) | Separation of the target compound from complex reaction mixtures or biological matrices. | High-resolution separation of isomers and impurities. |

| UHPLC-MS/MS | Quantification and identification of the compound and its metabolites in various samples. | High sensitivity and structural information for identification. |

| 2D-NMR Spectroscopy | Structural elucidation and purity assessment of the synthesized compound. | Detailed structural information and identification of byproducts. |

Innovations in Asymmetric Synthesis and Chiral Control

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit vastly different biological activities. For chiral molecules like this compound, which has a stereocenter, the development of asymmetric synthetic methods is a key research focus.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials. yale.edu For instance, the asymmetric synthesis of unnatural α-amino acids has been achieved through photoredox-mediated C–O bond activation using a chiral N-sulfinyl imine as a radical acceptor. nih.gov Such methodologies could be adapted for the stereoselective synthesis of the β-amino acid structure present in this compound.

Catalytic asymmetric synthesis is a particularly attractive approach as it allows for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. nih.gov The development of novel chiral ligands for transition metal catalysts continues to be an active area of research, enabling a wide range of enantioselective transformations. yale.edu

| Asymmetric Synthesis Strategy | Application to this compound | Key Advantage |

| Chiral Catalysis | Use of a chiral transition metal complex to catalyze the enantioselective formation of the stereocenter. nih.gov | High efficiency and potential for large-scale production. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Well-established and predictable stereochemical control. |

| Biocatalysis | Employment of enzymes to carry out stereoselective transformations. | High enantioselectivity and environmentally friendly conditions. |

| Crystallization-Induced Chiral Inversion | Conversion of a racemic mixture to a single enantiomer through crystallization and in-situ racemization. nih.gov | Potential to achieve >50% yield of the desired enantiomer from a racemate. |

Computational-Guided Design and Predictive Methodologies in Organic Synthesis

Computational chemistry and machine learning are revolutionizing the field of organic synthesis by providing powerful tools for reaction prediction, optimization, and design. beilstein-journals.org These predictive methodologies are being increasingly applied to streamline the development of synthetic routes for complex molecules like this compound.

Computational models can be used to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, which is a key step in the synthesis of many aromatic compounds. acs.orgacs.org By calculating parameters like NMR chemical shifts or molecular orbital energies, chemists can predict the most likely site of reaction, thereby guiding the design of more efficient synthetic strategies. acs.orgacs.org

Machine learning algorithms, trained on large datasets of chemical reactions, are emerging as powerful tools for predicting reaction outcomes and suggesting optimal reaction conditions. beilstein-journals.orgmdpi.com These models can help chemists to navigate the complex interplay of variables such as solvent, temperature, and catalyst to maximize the yield of the desired product. mdpi.com

Furthermore, computational tools can assist in the design of novel synthetic pathways through retrosynthesis analysis. By breaking down a target molecule into simpler, commercially available starting materials, these programs can suggest multiple synthetic routes, allowing chemists to choose the most efficient and sustainable option.

| Computational Approach | Application in the Synthesis of this compound | Potential Impact |

| Quantum Mechanical Calculations | Predicting the regioselectivity of key synthetic steps. acs.orgacs.org | Improved reaction efficiency and reduced formation of unwanted byproducts. |

| Machine Learning Models | Optimizing reaction conditions (temperature, solvent, catalyst) for higher yields. beilstein-journals.orgmdpi.com | Accelerated development of synthetic protocols and reduced experimental effort. |

| Retrosynthesis Software | Proposing novel and efficient synthetic routes to the target molecule. | Facilitating the discovery of more sustainable and cost-effective syntheses. |

| Molecular Docking and Dynamics | In silico screening of potential catalysts for asymmetric synthesis. | Rational design of more effective and selective catalysts. |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Boc Protection | 78 | 99.5% | TFA deprotection, 0°C → RT |

| Cbz Protection | 65 | 98.2% | H₂/Pd-C, ethanol, 25°C |

| Direct Alkylation | 45 | 95.0% | NaH/DMF, methyl iodide, 50°C |

Validation : Confirm enantiomeric purity via chiral HPLC (Chiralpak IA column) and optical rotation measurements .

How can researchers resolve discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

Advanced Research Question

Discrepancies often arise due to differences in model systems (e.g., gut microbiota composition in rodents vs. humans) or detection methods. To address this:

Isotopic Labeling : Synthesize a ¹³C-labeled analog to track metabolic transformations via LC-MS/MS .

Model Standardization : Use germ-free vs. conventional animal models to isolate host vs. microbiota-dependent pathways .

In Vitro/In Vivo Correlation : Compare hepatic microsome assays (Phase I metabolism) with fecal slurry incubations (microbial metabolism) .

Q. Key Findings :

- suggests microbial dehydroxylation generates 3-(3,4-dihydroxyphenyl)propanoic acid, while Phase II conjugation (sulfation/glucuronidation) dominates in hepatic systems.

- In vivo rodent studies show urinary excretion of sulfated metabolites, contrasting with in vitro models lacking sulfotransferases .